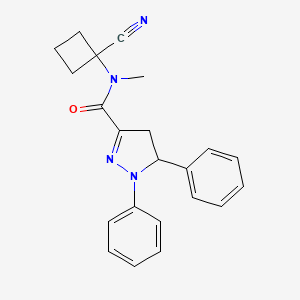

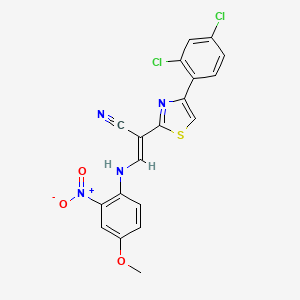

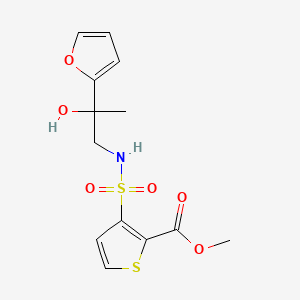

![molecular formula C21H19FN4O2S B2444497 N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-66-2](/img/structure/B2444497.png)

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis

Triazoles are five-membered heterocyclic rings containing two carbon and three nitrogen atoms . There exist two isomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Aplicaciones Científicas De Investigación

Herbicidal Activity

Research into sulfonamide derivatives, including those within the [1,2,4]triazolo[4,3-a]pyridine class, has revealed their potential as herbicides. These compounds have been synthesized and evaluated for their herbicidal activity against a broad spectrum of vegetation. Studies have demonstrated that certain sulfonamide compounds possess excellent herbicidal activity at low application rates, indicating their utility in plant ecosystem management and agricultural applications (Moran, 2003).

Anticancer Effects

Sulfonamide derivatives have also been investigated for their potential anticancer effects. For example, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have demonstrated remarkable anticancer effects. These compounds, when modified to include alkylurea moieties, retained antiproliferative activity against human cancer cell lines while dramatically reducing acute oral toxicity. This suggests their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).

Antimicrobial and Insecticidal Activities

Novel sulfonamide thiazole derivatives have shown potential as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis. These compounds, incorporating a sulfonamide-bearing thiazole moiety, have demonstrated potent toxic effects, indicating their utility in pest management strategies (Soliman et al., 2020).

Additionally, novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and shown to possess good antifungal and insecticidal activities. These compounds have been evaluated against various fungal pathogens and pests, suggesting their application in controlling fungal infections and pest infestations in crops (Xu et al., 2017).

Acetohydroxyacid Synthase Inhibition

Compounds within the [1,2,4]triazolo[4,3-a]pyridine class have been identified as inhibitors of acetohydroxyacid synthase (AHAS), an enzyme crucial for plant growth. This suggests their potential application in developing new herbicides targeting the AHAS pathway, providing a mechanism for selective weed control (Chen et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-15-6-3-9-19(12-15)26(14-17-7-4-8-18(22)13-17)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKRZOSUWUBCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate](/img/structure/B2444416.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2444420.png)

![1-Adamantyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2444427.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)